Cas no 1361649-65-1 (2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl)

2'-ニトロ-2,3,6,6'-テトラクロロビフェニルは、高度に特殊化されたクロロ化ビフェニル化合物です。その分子構造は、2位のニトロ基と2,3,6,6'位の塩素原子によって特徴づけられ、優れた化学的安定性と反応性を兼ね備えています。この化合物は有機合成中間体としての応用可能性が高く、特に複雑な芳香族化合物の構築において有用な前駆体となります。4つの塩素原子とニトロ基の組み合わせにより、電子求引性が調整された特異的な反応サイトを形成する点が学術的に注目されています。実験室規模での取り扱いにおいても、結晶性が良好で精製が容易という利点があります。

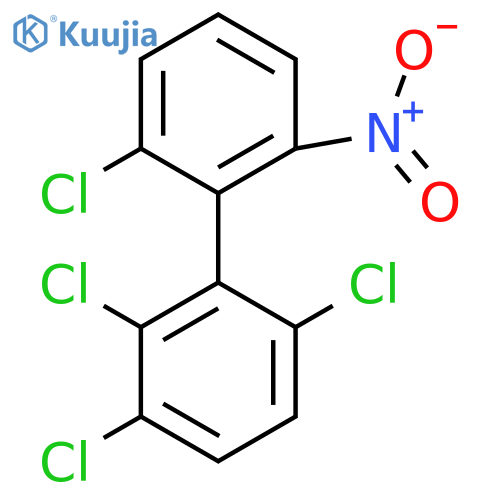

1361649-65-1 structure

商品名:2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl

CAS番号:1361649-65-1

MF:C12H5Cl4NO2

メガワット:336.985599279404

CID:4993660

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl

-

- インチ: 1S/C12H5Cl4NO2/c13-6-2-1-3-9(17(18)19)10(6)11-7(14)4-5-8(15)12(11)16/h1-5H

- InChIKey: MJIKFVVJTDVCGR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1C1C(=CC=C(C=1Cl)Cl)Cl)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 1

- 複雑さ: 338

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 45.8

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007964-1g |

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl |

1361649-65-1 | 97% | 1g |

1,564.50 USD | 2021-07-05 | |

| Alichem | A011007964-500mg |

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl |

1361649-65-1 | 97% | 500mg |

855.75 USD | 2021-07-05 | |

| Alichem | A011007964-250mg |

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl |

1361649-65-1 | 97% | 250mg |

489.60 USD | 2021-07-05 |

2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1361649-65-1 (2'-Nitro-2,3,6,6'-Tetrachlorobiphenyl) 関連製品

- 1189426-16-1(Sulfadiazine-13C6)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量